cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]
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Overview
Description
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] is a cyclic peptide composed of five amino acids: alanine (Ala), isoleucine (xiIle), leucine (Leu), tryptophan (Trp), and glutamic acid (Glu) The “DL” prefix indicates that the amino acids can exist in both D- and L-forms, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-hydroxysuccinimide (NHS) esters, carbodiimides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine or other oxidized derivatives.
Scientific Research Applications
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] involves its interaction with specific molecular targets. The cyclic structure allows for a stable conformation that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclo[Ala-Ala]: A simpler cyclic peptide with two alanine residues.
Cyclo[Ile-Leu]: Composed of isoleucine and leucine, known for its potential anticancer properties.
Cyclo[Trp-Tyr]: Contains tryptophan and tyrosine, studied for its electronic structure and potential bioactivity.
Uniqueness
Cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu] is unique due to its specific combination of amino acids and the presence of both D- and L-forms. This chirality can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H44N6O7 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[8-butan-2-yl-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39) |
InChI Key |
UMKHUVRCCMAOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
Origin of Product |
United States |
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